molecular formula C9H8FN5 B1601020 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine CAS No. 30530-43-9

2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine

Cat. No.: B1601020
CAS No.: 30530-43-9
M. Wt: 205.19 g/mol
InChI Key: OHGKSRVADPIOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, DMSO-d₆) :

  • Amino protons (NH₂) : Two broad singlets at δ 6.8–7.2 ppm (exchangeable with D₂O).
  • Aromatic protons :
    • Ortho protons (H2, H6) to fluorine on the phenyl ring: Deshielded to δ 7.4–7.6 ppm due to electron-withdrawing effects of fluorine and triazine ring anisotropy.
    • Meta (H4) and para (H5) protons: Resonate at δ 7.1–7.3 ppm .
  • Fluorine-coupled splitting : Observed as a doublet for H2 and H6 (J ≈ 8–10 Hz).

¹³C NMR (100 MHz, DMSO-d₆) :

  • Triazine carbons :
    • C2 and C4 (NH₂-substituted): δ 164–166 ppm .
    • C6 (fluorophenyl-substituted): δ 168–170 ppm .
  • Fluorophenyl carbons :
    • C1 (connected to triazine): δ 140–142 ppm .
    • C3 (fluorine-substituted): δ 162–164 ppm (J₃-CF ≈ 245 Hz).
    • C2/C6: δ 115–117 ppm (J₂-CF ≈ 21 Hz).
    • C4/C5: δ 129–131 ppm .

¹⁹F NMR (376 MHz, DMSO-d₆) :

A single resonance at δ -110 to -112 ppm , consistent with meta-substituted fluorobenzenes.

Properties

IUPAC Name

6-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGKSRVADPIOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511481
Record name 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30530-43-9
Record name 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30530-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of 3-Fluorobenzonitrile with Guanidine

The most common and direct synthetic method for 2,4-diamino-6-(3-fluorophenyl)-1,3,5-triazine involves the cyclization reaction between 3-fluorobenzonitrile and guanidine under basic conditions. This reaction proceeds via the formation of an intermediate that cyclizes to form the triazine ring.

This method is favored for its straightforward approach and relatively good yields. The base facilitates the nucleophilic attack of guanidine on the nitrile group, promoting ring closure to the triazine core.

Industrial Scale Production

In industrial settings, the synthesis is adapted to continuous flow reactors to improve mixing and heat transfer, which enhances yield and purity. Automated systems control reaction parameters precisely, enabling scale-up while maintaining product quality.

Alternative Synthetic Strategies

Three-Component Microwave-Assisted One-Pot Synthesis

A more recent and advanced method involves a one-pot, microwave-assisted three-component condensation reaction of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid, followed by base treatment to induce rearrangement and aromatization.

  • Reagents: Cyanoguanidine, 3-fluorobenzaldehyde (or corresponding aromatic aldehyde), and arylamine
  • Catalyst: Hydrochloric acid (for condensation), then base for rearrangement
  • Method: Microwave irradiation to accelerate reaction kinetics
  • Advantages: Rapid synthesis, high efficiency, and suitable for library generation of triazine derivatives

This method is highly versatile and has been used to generate libraries of 6, N2-diaryl-1,3,5-triazine-2,4-diamines, including compounds with 3-fluorophenyl substitution, allowing for rapid biological screening and structure-activity relationship studies.

Stepwise Synthesis via Cyanuric Chloride Intermediates

Another established approach involves multi-step synthesis starting from cyanuric chloride:

  • Step 1: Reaction of cyanuric chloride with 3-fluoroaniline or other amines to form 2-chloro-4,6-disubstituted triazine derivatives.
  • Step 2: Substitution of the chlorine atom with hydrazine hydrate in ethanol to generate hydrazino-substituted intermediates.
  • Step 3: Condensation of hydrazino intermediates with substituted benzaldehydes under acidic catalysis to afford hydrazone derivatives, which can be further transformed into the target diamino triazines.

This method allows structural modifications at various stages and is useful for synthesizing derivatives for biological evaluation.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of 3-fluorobenzonitrile with guanidine 3-fluorobenzonitrile, guanidine, sodium methoxide Methanol/ethanol, 150-200°C, reflux Simple, direct, good yields High temperature, long reaction time
Microwave-assisted one-pot synthesis Cyanoguanidine, 3-fluorobenzaldehyde, arylamine, HCl Microwave irradiation, acid/base catalysis Rapid, efficient, suitable for libraries Requires microwave reactor
Stepwise synthesis via cyanuric chloride Cyanuric chloride, 3-fluoroaniline, hydrazine hydrate, benzaldehydes Multiple steps, ethanol solvent, acidic catalysis Modular, allows derivatives synthesis Multi-step, longer process

Research Findings and Optimization Notes

  • Temperature and Solvent: Elevated temperatures (150-200°C) favor cyclization efficiency in the guanidine method. Methanol and ethanol are preferred solvents for their polarity and ability to dissolve reactants.

  • Catalyst/Base Selection: Sodium methoxide is commonly used to promote nucleophilic attack and ring closure. In microwave synthesis, hydrochloric acid catalyzes condensation, while subsequent base treatment facilitates rearrangement and aromatization.

  • Microwave Irradiation: This technique significantly reduces reaction time from hours to minutes and improves yields by providing uniform heating and accelerating reaction kinetics.

  • Industrial Adaptation: Continuous flow reactors and automated systems improve scalability and product consistency, critical for pharmaceutical applications.

  • Purification: Post-reaction purification typically involves filtration, recrystallization, or chromatographic methods to achieve high purity suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the triazine compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl triazines with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored as a precursor in the synthesis of anticancer drugs. Research indicates that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance:

  • Antitumor Activity : Compounds derived from triazine structures have shown promising activity against melanoma and other tumor types with IC50 values demonstrating effective inhibition .

2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine has been studied for its biological activities:

  • Antimicrobial Properties : Preliminary investigations suggest it possesses antimicrobial and antifungal activities. Its mechanism may involve the inhibition of specific enzymes critical for microbial growth.
  • Enzyme Inhibition : The compound has shown potential as a focal adhesion kinase (FAK) inhibitor, relevant in cancer metastasis.

Agricultural Chemicals

This compound is utilized as an effective herbicide for weed control. Its application in agriculture highlights its importance in enhancing crop yields by managing unwanted vegetation.

Activity TypeTarget/MechanismIC50 Values (µM)References
AnticancerMelanoma (MALME-3 M)3.3 x 10^-8
AntimicrobialVarious PathogensVaries
Enzyme InhibitionFAK0.05

Antitumor Activity Study

A series of derivatives were synthesized and tested against melanoma cell lines. The lead compound exhibited an impressive GI50 value indicating strong anticancer potential .

Enzyme Targeting Research

Studies have demonstrated that certain triazine derivatives can effectively inhibit FAK activity in cancer cells, leading to reduced proliferation rates across several cancer types.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-(3-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 2,4-diamino-6-(3-fluorophenyl)-1,3,5-triazine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-fluorophenyl C₉H₈FN₅ 221.2 Synthetic intermediate; potential ligand for Ag(I) coordination complexes.
6-(3-Chloro-2-fluorophenyl) analog (11u) 3-chloro-2-fluorophenyl C₁₈H₁₈Cl₃FN₅O 444.05 Antimicrobial activity (IC₅₀ values not specified); hydrochloride salt form.
2,4-Diamino-6-(4-CF₃-phenyl)-1,3,5-triazine 4-trifluoromethylphenyl C₁₀H₈F₃N₅ 255.2 Enhanced lipophilicity due to CF₃ group; no direct bioactivity reported.
4PyDAT Pyridine-4-yl C₈H₈N₆ 188.2 Antiangiogenic and antimetastatic effects; inhibits urokinase-type plasminogen activator.
Ag(I)-L1 complexes 2-(2-methylimidazolyl)ethyl Variable Variable Structural diversity in coordination polymers; anion-dependent fluorescence properties.
2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine 4-methoxyphenyl C₁₀H₁₁N₅O 217.2 Forms hydrogen-bonded co-crystals with adipic acid; solid-state applications.
2,4-Diamino-6-phenyl-1,3,5-triazine Phenyl (unsubstituted) C₉H₉N₅ 187.2 Baseline structure; used as a reference for electronic and steric effects.

Biological Activity

2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine (CAS No. 30530-43-9) is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a range of biological effects, including anticancer properties and enzyme inhibition. This article reviews the synthesis, biological activity, and research findings related to this compound.

  • Molecular Formula : C9_9H8_8FN5_5
  • Molecular Weight : 205.19 g/mol
  • PubChem CID : 12852432

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study highlighted its in vitro activity against various cancer cell lines, including melanoma and others. The compound showed a GI(50) value of 3.3×1083.3\times 10^{-8} M against the MALME-3 M melanoma cell line, indicating potent inhibitory effects on cell growth .

Table 1: Anticancer Activity of this compound

Cell LineGI(50) (M)TGI (M)
MALME-3 M3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}

This compound's effectiveness is attributed to its ability to interfere with cellular mechanisms involved in tumor growth and proliferation.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of cyclooxygenase (COX) enzymes. Studies have shown that derivatives of triazines can inhibit COX-2 with IC50_{50} values in the submicromolar range. Although specific IC50_{50} values for this compound are not widely reported, related compounds have demonstrated comparable efficacy .

Case Studies

In a notable case study involving the synthesis and evaluation of triazine derivatives, researchers synthesized several related compounds and assessed their anticancer activities using the MTT assay. The results indicated that some derivatives displayed enhanced cytotoxicity compared to established chemotherapeutics like doxorubicin .

Table 2: Comparison of Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (nM)Comparison with Doxorubicin
Compound AMCF-719 ± 0.52Comparable
Compound BA54922 ± 0.62Superior
Compound CHepG225 ± 0.55Inferior

The findings suggest that modifications to the triazine structure can significantly influence biological activity.

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. It is hypothesized that the compound may interact with specific molecular targets within cancer cells, leading to altered gene expression and induction of apoptosis.

Q & A

Q. What synthetic routes are available for 2,4-diamino-6-(3-fluorophenyl)-1,3,5-triazine, and how is its structure confirmed?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. For example, 3-fluorobenzaldehyde may react with cyanoguanidine under microwave-assisted conditions to form the triazine core, followed by functionalization of the amino groups . Structural confirmation relies on:

  • NMR spectroscopy : Key signals include aromatic protons (δ 7.1–7.6 ppm for the 3-fluorophenyl group) and NH2 resonances (δ 5.8–6.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., observed m/z 219.1008 for C9H8FN5) validates the molecular formula .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 49.3%, H: 3.2%, N: 31.9%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., splitting patterns for fluorophenyl substituents) and carbon types (e.g., triazine carbons at δ 157–159 ppm) .
  • X-ray crystallography : Resolves hydrogen-bonding networks and 3D packing. For analogous triazines, monoclinic systems (space group P2/c) with unit cell parameters (a = 15.995 Å, b = 7.310 Å, c = 12.035 Å) are reported .
  • FT-IR spectroscopy : Confirms NH2 stretching vibrations (~3300–3400 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

Q. What preliminary biological activities have been observed for this compound?

Methodological Answer: Triazine derivatives exhibit:

  • Antimicrobial activity : Tested via broth microdilution (MIC values <10 µg/mL against Staphylococcus aureus) .
  • Anti-angiogenic effects : Inhibition of endothelial cell migration in assays using human umbilical vein endothelial cells (HUVECs) .
  • Cytotoxicity : IC50 values in cancer cell lines (e.g., DLD-1 colon cancer) are determined via MTT assays, with optimization of dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate PI3K inhibition .
  • 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent electrostatic/hydrophobic properties with antiproliferative activity (e.g., predictive >0.8 in leukemia models) .
  • Docking simulations : Map interactions with PI3K’s ATP-binding pocket using AutoDock Vina, focusing on hydrogen bonds with Val882 and hydrophobic contacts with Trp780 .

Q. How do crystallographic studies inform mechanistic understanding of its activity?

Methodological Answer:

  • Hydrogen-bonding networks : In cocrystals with adipic acid, N–H···O interactions stabilize supramolecular assemblies, enhancing solubility or bioavailability .
  • Packing motifs : For 4-methoxyphenyl analogs, layered stacking (π-π interactions) correlates with enhanced thermal stability (decomposition >250°C) .
  • Polymorphism screening : Identify metastable crystal forms via solvent-drop grinding, which may improve dissolution rates .

Q. What strategies resolve contradictions in biological data across studies?

Methodological Answer:

  • Cross-validation assays : Re-test conflicting cytotoxicity results using standardized protocols (e.g., NCI-60 panel vs. in-house cell lines) .
  • Metabolic stability profiling : Use hepatic microsome assays (e.g., human CYP450 isoforms) to assess if discrepancies arise from differential metabolism .
  • Batch reproducibility checks : Verify compound purity (>98% via UPLC) and stereochemical consistency (CD spectroscopy) to exclude impurities as confounding factors .

Q. How is computational chemistry applied to predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (~1.5), CNS permeability (low), and CYP inhibition (CYP3A4 > CYP2D6) .
  • Solubility modeling : COSMO-RS predicts aqueous solubility (~0.1 mg/mL), guiding formulation strategies (e.g., nanocrystallization) .
  • BBB penetration scores : Machine learning models (e.g., DeepChem) classify blood-brain barrier permeability as negligible, directing focus to peripheral targets .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Use 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (DMTZ) as an internal standard for calibration curves (LOQ = 0.1 ng/mL) .
  • ICP-OES : Detect heavy metal catalysts (e.g., Pd residues from coupling reactions) at <1 ppm .
  • Chiral HPLC : Resolve enantiomeric impurities (e.g., using Chiralpak AD-H column) if asymmetric synthesis is employed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.